3-Bromo-5-(tert-butyl)pyridine
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Overview
Description
3-Bromo-5-(tert-butyl)pyridine is a heterocyclic organic compound with the molecular formula C9H12BrN. It is a derivative of pyridine, where the bromine atom is substituted at the third position and a tert-butyl group is substituted at the fifth position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(tert-butyl)pyridine typically involves the bromination of 5-(tert-butyl)pyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, is common in large-scale production.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst under mild pressure.
Major Products:
Substitution: Formation of 3-azido-5-(tert-butyl)pyridine, 3-thio-5-(tert-butyl)pyridine, or 3-alkoxy-5-(tert-butyl)pyridine.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of this compound derivatives with reduced functional groups.
Scientific Research Applications
3-Bromo-5-(tert-butyl)pyridine is utilized in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds and as an intermediate in cross-coupling reactions such as Suzuki-Miyaura coupling.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives has shown potential for developing new drugs with antimicrobial, anti-inflammatory, and anticancer properties.
Industry: It is employed in the synthesis of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(tert-butyl)pyridine and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. The bromine atom and tert-butyl group can influence the compound’s binding affinity and selectivity towards these targets. For instance, in medicinal chemistry, the compound may inhibit or activate enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
- 3-Bromo-4-(tert-butyl)pyridine
- 3-Bromo-6-(tert-butyl)pyridine
- 3-Chloro-5-(tert-butyl)pyridine
- 3-Iodo-5-(tert-butyl)pyridine
Comparison: 3-Bromo-5-(tert-butyl)pyridine is unique due to the specific positioning of the bromine and tert-butyl groups, which can significantly affect its chemical reactivity and biological activity compared to its analogs. For example, the position of the substituents can influence the compound’s ability to participate in cross-coupling reactions or its binding affinity to biological targets.
Properties
IUPAC Name |
3-bromo-5-tert-butylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-9(2,3)7-4-8(10)6-11-5-7/h4-6H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZQADYGVBDTEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CN=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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